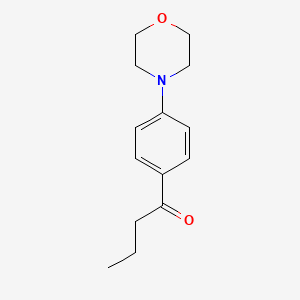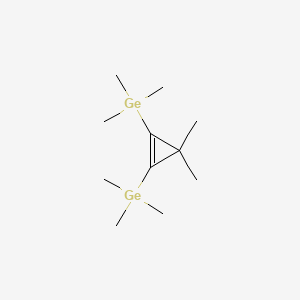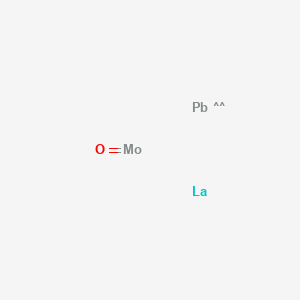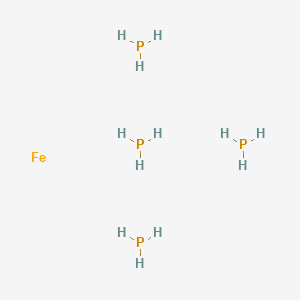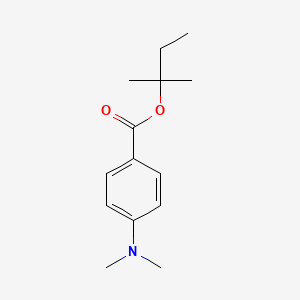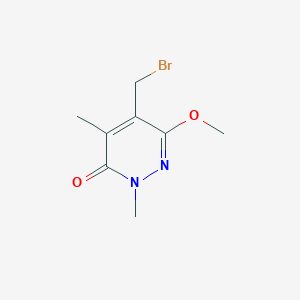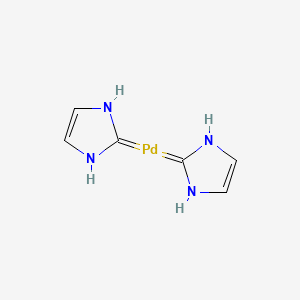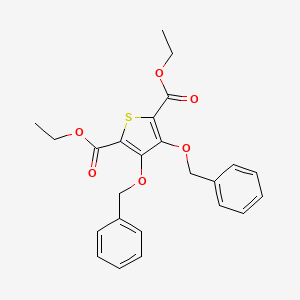
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is a complex organic compound with the molecular formula C24H24O6S and a molecular weight of 440.5088 . This compound is characterized by the presence of a thiophene ring substituted with carboxylic acid groups and phenylmethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester typically involves the esterification of 2,5-thiophenedicarboxylic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with new functional groups replacing the phenylmethoxy groups.
Wissenschaftliche Forschungsanwendungen
2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Thiophenedicarboxylic acid, dimethyl ester
- 2,5-Thiophenedicarboxylic acid, diethyl ester
- 3,4-Dimethoxy-2,5-thiophenedicarboxylic acid
Uniqueness
Compared to similar compounds, 2,5-Thiophenedicarboxylic acid, 3,4-bis(phenylmethoxy)-, diethyl ester is unique due to the presence of phenylmethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in specific chemical reactions and interactions, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
177364-95-3 |
|---|---|
Molekularformel |
C24H24O6S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
diethyl 3,4-bis(phenylmethoxy)thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C24H24O6S/c1-3-27-23(25)21-19(29-15-17-11-7-5-8-12-17)20(22(31-21)24(26)28-4-2)30-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
PHTIFMBSWIQBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
